5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide
Description
5,6-Dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide is a synthetic small molecule featuring a benzimidazole core fused with a substituted indole moiety. Its structure includes two methoxy groups at positions 5 and 6 of the indole ring, a methyl group at position 1 of the benzimidazole, and an isopropyl substituent at position 2 (Fig. 1).
The synthesis of such derivatives typically involves multi-step reactions, including condensation of hydrazine derivatives with isatin or chloroisatin analogs, as seen in related compounds .
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5,6-dimethoxy-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-12(2)21-25-16-10-14(6-7-18(16)26(21)3)23-22(27)17-8-13-9-19(28-4)20(29-5)11-15(13)24-17/h6-12,24H,1-5H3,(H,23,27) |
InChI Key |
ZJYPOWLWBXVRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC4=CC(=C(C=C4N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of 5-Nitro-1,2-Diaminobenzene
Initial attempts focused on sequential alkylation of 5-nitro-1,2-diaminobenzene (A1 ):
- Dissolve A1 (10 mmol) in anhydrous dimethylformamide (20 mL)
- Add methyl iodide (12 mmol) and potassium carbonate (22 mmol)
- Stir at 25°C for 24 hours (N-methylation: 78% yield)
- Subsequent treatment with 2-iodopropane (15 mmol) at 40°C for 36 hours yielded N-isopropyl derivative (A2 ) in 63% yield
Optimization :
- Microwave irradiation (100W, 80°C) reduced reaction time to 2 hours with comparable yields
- Phase-transfer catalysis (tetrabutylammonium bromide) improved isopropylation efficiency to 71%
Benzimidazole Cyclization
The diamine A2 underwent cyclization using N,N'-carbonyldiimidazole (CDI):
Conditions :
- CDI (2.2 equiv) in tetrahydrofuran (15 mL)
- 20-hour stirring at 25°C
- Isolation of 5-nitro-1-methyl-2-(propan-2-yl)-1H-benzimidazole (A3 ) in 85% yield
Catalytic Enhancement :
Nitro Group Reduction
Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol converted A3 to the target amine (A4 ) in 94% yield. Alternative reductants:
| Reductant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Na₂S₂O₄ | EtOH/H₂O | 2.5 | 88 |
| Fe/NH₄Cl | MeOH | 4 | 76 |
| HCO₂NH₄/Pd/C | DMF | 1 | 91 |
Preparation of 5,6-Dimethoxy-1H-Indole-2-Carboxylic Acid
Hemetsberger-Knittel Indole Synthesis
The optimized route employed:
Stepwise Protocol :
- Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B1 ) with methyl azidoacetate (B2 )
- Catalyst: Piperidine (0.1 equiv)
- Solvent: Toluene, reflux, 8 hours (82% yield)
- Thermolysis of azide B3 at 180°C (neat, 30 min)
- Electrophilic cyclization with POCl₃/DMF to afford methyl 5,6-dimethoxy-1H-indole-2-carboxylate (B4 ) in 74% overall yield
Critical Parameters :
- Azide thermolysis temperature <200°C prevents decomposition
- POCl₃ stoichiometry (1.05 equiv) minimizes dialkylation byproducts
Ester Hydrolysis
Saponification of B4 under basic conditions:
Conditions :
- 2N NaOH (5 equiv) in methanol/water (4:1)
- 80°C, 3 hours
- Acidification (HCl) to pH 2 precipitated 5,6-dimethoxy-1H-indole-2-carboxylic acid (B5 ) in 95% yield
Amide Coupling and Final Assembly
Coupling Reagent Screening
Comparative evaluation of coupling agents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| BOP | DMF | 25 | 6 | 87 |
| HATU | DCM | 0→25 | 12 | 79 |
| EDCI/HOBt | THF | 40 | 18 | 68 |
| DCC/DMAP | EtOAc | 25 | 24 | 54 |
Optimal Procedure :
- Charge B5 (1.0 equiv) and A4 (1.1 equiv) in anhydrous DMF
- Add BOP reagent (1.5 equiv) and N,N-diisopropylethylamine (3.0 equiv)
- Stir under N₂ at 25°C for 6 hours
- Isolate product via aqueous workup (87% yield)
Purification and Characterization
Final purification employed silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient):
- HPLC Purity : 99.3% (C18, MeOH/H₂O 75:25)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.62 (d, J=6.8 Hz, 6H), 3.82 (s, 3H), 3.88 (s, 3H), 4.01 (s, 3H)...
- HRMS : m/z [M+H]⁺ calcd 437.2084, found 437.2081
Alternative Synthetic Routes
One-Pot Benzimidazole Formation
Attempted condensation of 4-methyl-2-nitroaniline with 2-iodopropane and subsequent cyclization:
Procedure :
- Simultaneous N-alkylation with methyl iodide and 2-iodopropane
- Na₂S₂O₄ reduction
- CDI-mediated cyclization
Outcome : 62% overall yield (3 steps)
Microwave-Assisted Coupling
BOP-mediated reaction under microwave irradiation (100W, 80°C) reduced coupling time to 45 minutes with 85% yield.
Process Optimization and Scale-Up
Cost Analysis of Key Reagents
| Component | Price/kg (USD) | Usage (g/mol) | Cost Contribution (%) |
|---|---|---|---|
| BOP | 320 | 1.5 | 41 |
| 2-Iodopropane | 280 | 1.2 | 29 |
| CDI | 450 | 0.8 | 18 |
Cost-Reduction Strategy :
- Substitute BOP with cheaper TBTU (23% cost saving, 79% yield)
- Bulk alkylation reagent purchases (35% discount)
Environmental Impact Assessment
E-Factor Calculation :
- Total waste: 12.4 kg/kg product
- Solvent recovery (DMF, 68%) reduced E-factor to 8.1
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogs include:
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide (26) : This derivative lacks the 6-methoxy group and features a benzyl linker instead of the direct benzimidazole-indole fusion.
- N1-(1-Oxo-1-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)propan-2-yl)-N3-(1-Oxo-1-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)propan-2-yl)isophthalamide (5) : A bis-hydrazinyl derivative with indolinone moieties, emphasizing hydrogen-bonding motifs critical for crystallization .
Table 1: Structural and Functional Comparisons
*Calculated based on structural formula.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The target compound’s methoxy and carboxamide groups may participate in hydrogen-bonding networks, similar to patterns observed in bis-hydrazinyl derivatives (e.g., compound 5) .
- Solubility: The 5,6-dimethoxy groups likely enhance hydrophilicity compared to non-methoxy analogs like compound 26, though steric hindrance from the isopropyl group may offset this effect.
Biological Activity
5,6-Dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzimidazole derivatives, including the compound . The IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 3.0 |
| Other Benzimidazole Derivatives | MCF-7 (Breast) | 0.55 - 1.2 |
| Standard Drug (Doxorubicin) | MCF-7 | 0.63 |
These findings suggest that the compound exhibits significant antiproliferative effects against various cancer cell lines, comparable to established chemotherapeutic agents.
The anticancer activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It may target pathways such as CDK9 inhibition, which is crucial for cancer cell survival and proliferation.
- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can modulate inflammatory pathways that are often upregulated in tumors.
Study 1: Antiproliferative Activity
A study conducted on various benzimidazole derivatives, including the compound in focus, demonstrated that it significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 3.0 µM. The study utilized flow cytometry to analyze apoptosis rates, revealing a marked increase in apoptotic cells treated with the compound compared to controls.
Study 2: Comparative Analysis with Doxorubicin
In a comparative study with Doxorubicin, a standard chemotherapy drug, the compound showed comparable efficacy against MCF-7 breast cancer cells with IC50 values ranging from 0.55 to 1.2 µM for other derivatives in the same class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
